Product packaging for 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole(Cat. No.:)

2-[3-(Bromomethyl)phenyl]-4-phenylthiazole

Cat. No.: B12637945
M. Wt: 330.2 g/mol
InChI Key: KNMJOZLIYUOIFK-UHFFFAOYSA-N
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Description

2-[3-(Bromomethyl)phenyl]-4-phenylthiazole is a versatile chemical building block featuring both a phenylthiazole core and a benzylbromide functional group. The presence of the bromomethyl group on the phenyl ring makes this compound a highly valuable intermediate in organic synthesis and medicinal chemistry research, as it readily undergoes further functionalization, particularly in nucleophilic substitution reactions . Thiazole-based molecular hybrids have attracted considerable attention in recent years for their broad spectrum of pharmacological potentials . The thiazole pharmacophore is a privileged scaffold in drug discovery, found in various FDA-approved drugs and known to exhibit diverse biological activities including anticancer, antibacterial, antifungal, and antiviral properties . As a synthetic precursor, this compound can be utilized in the Hantzsch-thiazole synthesis and related heterocyclization reactions to construct more complex, bioactive molecules . Researchers employ this reagent in the development of novel thiazole-linked hybrids, which are designed to enhance drug efficacy, mitigate multi-drug resistance, and minimize toxicity concerns . Proper handling procedures are essential. This compound is expected to be moisture-sensitive and may be corrosive, similar to other bromomethyl-substituted aromatics . It must be stored under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12BrNS B12637945 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12BrNS/c17-10-12-5-4-8-14(9-12)16-18-15(11-19-16)13-6-2-1-3-7-13/h1-9,11H,10H2

InChI Key

KNMJOZLIYUOIFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC(=C3)CBr

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromomethyl Phenyl 4 Phenylthiazole and Analogues

Retrosynthetic Disconnection Analysis of the Target Molecular Architecture

A retrosynthetic analysis of 2-[3-(bromomethyl)phenyl]-4-phenylthiazole reveals a logical pathway for its construction. The primary disconnection breaks the bond between the benzylic carbon and the bromine atom, identifying the precursor molecule as 2-(3-methylphenyl)-4-phenylthiazole. This simplifies the synthetic challenge to the formation of a diaryl-substituted thiazole (B1198619) and a subsequent selective functionalization.

The 2,4-disubstituted thiazole core itself can be disconnected via the well-established Hantzsch thiazole synthesis. This powerful method involves the cyclization of an α-haloketone and a thioamide. In this case, the disconnection points to 2-bromoacetophenone (B140003) and 3-methylthiobenzamide as the key starting materials. 3-Methylthiobenzamide can, in turn, be prepared from 3-methylbenzonitrile. This retrosynthetic strategy provides a clear and efficient route to the target molecule, starting from readily available commercial precursors.

Classical and Contemporary Approaches to Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of this synthesis. The Hantzsch thiazole synthesis and related cyclization reactions are the most common and effective methods for constructing this heterocyclic system.

Adaptations of Hantzsch Thiazole Synthesis for Phenylthiazole Scaffolds

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a highly reliable and widely used method for the preparation of thiazoles. wikipedia.org The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,4-disubstituted thiazoles, such as the precursor to our target molecule, this typically involves reacting a phenacyl halide with a substituted thiobenzamide. researchgate.net

The general mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be promoted by heat or microwave irradiation to reduce reaction times and improve yields. nih.gov

Table 1: Key Reactants for Hantzsch Synthesis of 2-(3-methylphenyl)-4-phenylthiazole

ReactantStructureRole
3-Methylthiobenzamide3-Methylthiobenzamide structureProvides the 2-(3-methylphenyl) fragment of the thiazole ring.
2-Bromoacetophenone2-Bromoacetophenone structureProvides the 4-phenyl fragment and the C4-C5 bond of the thiazole ring.

Cyclization Reactions Utilizing Thiourea (B124793) and Related Precursors in Phenylthiazole Synthesis

An alternative and versatile approach to thiazole synthesis involves the use of thiourea or its derivatives. While the direct synthesis of 2-arylthiazoles from thiourea and an α-haloketone typically yields 2-aminothiazoles, these can be further modified. However, for the direct formation of 2-aryl-4-phenylthiazoles, thioamides are the more direct precursors. nih.govorganic-chemistry.org

Strategies for Aromatic Bromomethylation in Complex Molecular Frameworks

The introduction of the bromomethyl group onto the phenyl ring at the 3-position is a critical step that requires high selectivity to avoid unwanted side reactions on the thiazole ring or the other phenyl substituent.

Selective Side-Chain Bromination Methodologies

The most common and effective method for the selective bromination of a benzylic methyl group is the Wohl-Ziegler reaction. wikipedia.orgthermofisher.comchem-station.com This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or (trifluoromethyl)benzene under photochemical or thermal conditions. researchgate.netresearchgate.net

The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with another molecule of NBS to form the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. The low concentration of bromine radicals generated in situ minimizes the competing electrophilic aromatic bromination. organic-chemistry.org

Table 2: Conditions for Wohl-Ziegler Bromination

Reagent/ConditionPurposeTypical Implementation
N-Bromosuccinimide (NBS)Bromine sourceStoichiometric amount
Radical Initiator (e.g., AIBN)Initiates the radical chain reactionCatalytic amount
Solvent (e.g., CCl4)Non-reactive mediumAnhydrous
Light/HeatProvides energy for initiationUV irradiation or reflux temperature

Investigations into the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester have shown that the choice of solvent can significantly impact the reaction's efficiency, with 1,2-dichlorobenzene (B45396) proving superior to the traditional carbon tetrachloride in terms of reaction time and yield. researchgate.net

Orthogonal Functionalization Approaches for Aryl Bromomethyl Groups

In complex molecules with multiple reactive sites, orthogonal functionalization strategies are crucial to ensure that chemical transformations occur only at the desired position. In the context of this compound synthesis, this means introducing the bromomethyl group without affecting the thiazole ring or the unsubstituted phenyl ring.

The Wohl-Ziegler bromination is inherently selective for the weakest C-H bond, which in 2-(3-methylphenyl)-4-phenylthiazole is the benzylic C-H bond of the methyl group. The thiazole ring is an electron-rich heterocycle and could be susceptible to electrophilic attack. However, the radical conditions of the Wohl-Ziegler reaction are generally compatible with such aromatic systems, and electrophilic bromination of the thiazole ring is not the primary reaction pathway.

To further ensure orthogonality, protecting groups could be employed on the thiazole ring if necessary, although this adds extra steps to the synthesis. A more elegant approach is the careful selection of reaction conditions. For instance, performing the reaction in the dark and using a radical initiator that functions at a lower temperature can help to suppress potential photochemical side reactions involving the thiazole ring. The use of a non-polar solvent also disfavors ionic reactions that could lead to unwanted byproducts. The synthesis of N-orthogonally protected dipeptidomimetics containing a thiazole ring demonstrates the feasibility of performing selective reactions on one part of a complex molecule while leaving the thiazole core intact. nih.gov

Multi-Component and Catalytic Synthetic Strategies Applicable to this compound

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-component and catalytic reactions that can be applied to the synthesis of complex molecules like this compound from simpler precursors. These strategies often involve one-pot procedures and the use of metal catalysts to facilitate bond formation.

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. researchgate.net The synthesis of the 2-aryl-4-phenylthiazole core, a direct precursor to the target compound, is well-suited to such protocols, primarily through variations of the classic Hantzsch thiazole synthesis.

The Hantzsch synthesis traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of a 2-(3-methylphenyl)-4-phenylthiazole precursor, this would involve reacting 2-bromo-1-phenylethanone with 3-methylbenzenecarbothioamide. Modern adaptations have evolved this into multi-component, one-pot procedures that generate the reactants in situ or use catalysts to improve efficiency and mildness of conditions.

Several one-pot strategies have been developed:

Three-component condensation : An efficient method involves the one-pot, three-component condensation of an equimolar amount of a substituted benzaldehyde, an α-haloketone, and a thiourea or thioamide. mdpi.comresearchgate.net For instance, reacting benzaldehyde, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, and thiourea in the presence of a reusable catalyst like silica-supported tungstosilisic acid has yielded thiazole derivatives in good to excellent yields. mdpi.comresearchgate.net

Solvent-free and catalyst-free grinding : Environmentally benign approaches include solid-state reactions by grinding. researchgate.net A variety of 2,4-disubstituted thiazoles have been synthesized in excellent yields by grinding α-bromoacetophenones, aldehydes, and thiosemicarbazide (B42300) at room temperature without any solvent or catalyst. researchgate.net

Gold-catalyzed oxidation systems : A mild and efficient gold-catalyzed one-pot system has been developed for synthesizing 2,4-disubstituted thiazoles at room temperature. mdpi.com This method uses a terminal alkyne, an N-oxide, and a thioamide, with a Mor-DalPhosAuOMs catalyst, to produce the desired thiazoles with high yields. mdpi.com

Microwave-assisted synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields. nih.gov Hantzsch reactions of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas in methanol under microwave heating at 90°C were completed in 30 minutes with yields up to 95%, compared to much lower yields and 8-hour reaction times under conventional reflux. nih.gov

Table 1: Comparison of One-Pot Methodologies for 2,4-Disubstituted Thiazole Synthesis

Method Key Reagents Catalyst/Conditions Reaction Time Yield Reference
Hantzsch Condensation α-haloketone, Thioamide Ethanol, Reflux ~8 h Moderate-Good nih.gov
Three-Component Benzaldehyde, α-haloketone, Thiourea SiW.SiO₂, EtOH/H₂O, 65°C or Ultrasonic 1.5 - 3.5 h 79-90% mdpi.com
Grinding Method Aldehyde, α-bromoketone, Thiosemicarbazide Solvent-free, Catalyst-free, Room Temp. 10-20 min 85-94% researchgate.net
Gold-Catalyzed Terminal alkyne, N-oxide, Thioamide Mor-DalPhosAuOMs, CH₂Cl₂, Room Temp. 12 h up to 91% mdpi.com

| Microwave-Assisted | α-chloroketone, Thiourea | Methanol, 90°C, Microwave | 30 min | 89-95% | nih.gov |

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. nih.gov While the primary route to this compound involves benzylic bromination of a methylphenyl precursor, metal-catalyzed C-H functionalization represents an alternative, cutting-edge approach. nih.gov This strategy could theoretically be used to construct the C-C bond between the phenyl and thiazole rings or to introduce functionality at a later stage.

The direct C-H arylation of a pre-formed thiazole with a bromo- or iodobenzene (B50100) derivative is a plausible, though challenging, route. The main difficulty lies in the fact that nitrogen-containing heterocycles like thiazole can act as effective chelators for transition metals, potentially deactivating the catalyst. researchgate.net Despite this, methods have been developed for such transformations. Palladium-catalyzed cross-coupling reactions are common, but often require directing groups to achieve regioselectivity. youtube.com

Engineered metalloenzymes are also emerging as highly selective catalysts for C-H functionalization, capable of operating under mild conditions. nih.gov While specific applications to phenylthiazoles are still developing, these biocatalysts have shown promise in promoting reactions like C-H amination and carbene insertion, highlighting their future potential in diversifying such scaffolds. nih.gov

A more conventional metal-catalyzed approach could involve a Suzuki or Stille coupling between a 2-halothiazole and a suitable organoboron or organotin derivative of 3-methyltoluene. Subsequently, the methyl group would be brominated. Alternatively, a homocoupling reaction of a 2-bromothiazole (B21250) derivative, mediated by catalysts like Pd(OAc)₂, can be used to synthesize bisthiazole structures, demonstrating the utility of metal catalysis in C-C bond formation involving the thiazole ring. mdpi.com

Optimization of Reaction Conditions and Isolation Procedures for this compound

Optimization of Reaction Conditions

Thiazole Ring Formation: The efficiency of the Hantzsch thiazole synthesis can be optimized by screening various parameters. mdpi.com Studies have shown that solvent choice is critical; for example, in the synthesis of 2-amino-4-phenylthiazole (B127512) derivatives, ethanol was found to be the most suitable solvent. nanobioletters.com Catalyst concentration also plays a key role, with 10 mol% of a copper silicate (B1173343) catalyst providing optimal results in one study. nanobioletters.com Temperature is another factor, with reactions often performed at reflux to ensure completion, although milder conditions are achievable with more active catalysts or microwave assistance. nih.govnanobioletters.com Acidic conditions can also influence the regioselectivity of the condensation, especially when using N-substituted thioureas. rsc.org

Benzylic Bromination: The conversion of the 2-(3-methylphenyl)-4-phenylthiazole intermediate to the final product, this compound, is achieved via benzylic bromination. This reaction requires radical conditions. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), as it provides a low, steady concentration of bromine radicals, which selectively abstract the benzylic hydrogen. chadsprep.commasterorganicchemistry.com Using elemental bromine (Br₂) directly often leads to unwanted side reactions, such as electrophilic addition to the thiazole or phenyl rings. chadsprep.com

The reaction is typically initiated by light (hν) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net The choice of solvent is crucial to prevent ionic side reactions; non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene are effective. researchgate.netlibretexts.org Research has shown that using 1,2-dichlorobenzene can be superior to CCl₄, resulting in shorter reaction times and higher yields. researchgate.net

Table 2: Optimization of Benzylic Bromination of Methoxyimino-o-tolyl-acetic acid methyl ester

Entry NBS (eq.) AIBN (eq.) Solvent Temp. Time Yield (%) Reference
1 1.25 0.04 CCl₄ 80°C 12 h 79 researchgate.net
2 1.25 0.04 Benzene (B151609) 80°C 12 h 70 researchgate.net
3 1.25 0.04 Acetonitrile 80°C 12 h 42 researchgate.net
4 2.0 0.04 o-Dichlorobenzene 80°C 8 h 92 researchgate.net
5 2.0 0.01 o-Dichlorobenzene 80°C 8 h 33 researchgate.net

| 6 | 2.0 | 0.10 | o-Dichlorobenzene | 80°C | 8 h | 91 | researchgate.net |

Data from a model reaction illustrating the effects of solvent and initiator concentration. researchgate.net

Isolation Procedures

Standard laboratory techniques are employed for the isolation and purification of the intermediate and final product.

Workup: After the thiazole synthesis, the typical procedure involves cooling the reaction mixture and pouring it into a basic solution (e.g., sodium carbonate) or crushed ice to precipitate the crude product. chemhelpasap.comnanobioletters.com For the bromination step, the reaction mixture is cooled, and the by-product, succinimide, is removed by filtration.

Purification: The crude solid obtained is typically collected by vacuum filtration and washed with a suitable solvent, such as water or ethanol, to remove residual reagents and impurities. chemhelpasap.commdpi.com Further purification is almost always necessary and is achieved through recrystallization from an appropriate solvent (e.g., ethanol, acetone) or by silica (B1680970) gel flash column chromatography. researchgate.netmdpi.com The choice of eluent for chromatography is determined by the polarity of the product, with mixtures like hexane (B92381) and ethyl acetate (B1210297) being common. nanobioletters.com The purity of the final compound is then confirmed using analytical techniques such as TLC, NMR spectroscopy, and mass spectrometry. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 2 3 Bromomethyl Phenyl 4 Phenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its intricate structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-substituted phenyl ring and the 4-phenylthiazole (B157171) moiety would likely appear in the downfield region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are dictated by the electronic environment and the proximity of neighboring protons.

A key diagnostic signal is the singlet corresponding to the methylene (B1212753) protons of the bromomethyl group (-CH₂Br), which is expected to appear in the range of 4.5 to 4.8 ppm. The proton on the thiazole (B1198619) ring is also expected to produce a characteristic singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.0 - 8.5Multiplet
-CH₂Br Protons4.5 - 4.8Singlet
Thiazole-H~7.5Singlet

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the phenyl and thiazole rings are expected to resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbon of the bromomethyl group (-CH₂Br) would appear at a higher field, likely in the range of 30-35 ppm, due to the deshielding effect of the adjacent bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic Carbons120 - 150
Thiazole Carbons110 - 170
-CH₂Br Carbon30 - 35

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl and thiazole rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and, consequently, the molecular formula of a compound. For this compound, with a molecular formula of C₁₆H₁₂BrNS, the expected exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M]⁺ (for ⁷⁹Br)328.9928
[M]⁺ (for ⁸¹Br)330.9907

Vibrational Spectroscopy (Infrared, IR) for Identification of Key Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-N and C=N stretching vibrations of the thiazole ring would also fall within this region. A key absorption band for the C-Br bond in the bromomethyl group is expected in the lower frequency region, typically around 500-600 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1400 - 1600
Thiazole Ring Vibrations1400 - 1600
C-Br Stretch500 - 600

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, C₁₆H₁₂BrNS, thereby confirming the stoichiometric composition of the synthesized molecule.

Table 5: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C)58.19
Hydrogen (H)3.66
Bromine (Br)24.19
Nitrogen (N)4.24
Sulfur (S)9.71

X-ray Diffraction Analysis for Crystalline Structure and Conformation of this compound

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible scientific literature. While crystallographic studies have been conducted on closely related thiazole derivatives, the precise atomic arrangement, bond lengths, bond angles, and conformational details for this particular molecule remain experimentally unconfirmed by this technique.

The determination of the three-dimensional structure of a crystalline solid through single-crystal X-ray diffraction is a cornerstone of chemical analysis. This powerful method provides unequivocal evidence of molecular connectivity, stereochemistry, and the intricate packing of molecules within a crystal lattice. Such data is invaluable for understanding structure-activity relationships, physical properties, and intermolecular interactions.

Future research involving the successful crystallization of this compound and its subsequent analysis by X-ray diffraction would be necessary to fully elucidate its solid-state structure. Such a study would yield precise data tables of its crystallographic parameters, including:

Crystal System and Space Group: Defining the symmetry of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Torsion Angles: Describing the conformation of the molecule, particularly the rotational orientation of the phenyl and thiazole rings relative to each other.

This information would be critical for a complete and accurate understanding of the chemical and physical properties of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromomethyl Phenyl 4 Phenylthiazole

Reactivity Profiles of the Bromomethyl Substituent

The bromomethyl group, a benzylic halide, is the most reactive site on the 2-[3-(bromomethyl)phenyl]-4-phenylthiazole molecule. Its reactivity is enhanced by the adjacent phenyl ring, which can stabilize intermediates through resonance. This section details the primary reactions involving this functional group.

Nucleophilic Displacement Reactions

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. Being a primary benzylic halide, it can react through both S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. The S\textsubscript{N}2 pathway is often favored due to the primary nature of the halide, while the S\textsubscript{N}1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. nih.govlibretexts.orgpressbooks.pub The choice of nucleophile and reaction conditions can direct the synthesis towards a variety of derivatives.

Common nucleophiles such as cyanides, azides, and alkoxides can displace the bromide ion to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. nih.govresearchgate.netchemguide.co.uk For instance, reaction with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) would yield 2-[3-(cyanomethyl)phenyl]-4-phenylthiazole. Similarly, treatment with sodium azide (B81097) provides a straightforward route to 2-[3-(azidomethyl)phenyl]-4-phenylthiazole.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Product
Cyanide NaCN 2-[3-(Cyanomethyl)phenyl]-4-phenylthiazole
Azide NaN\textsubscript{3} 2-[3-(Azidomethyl)phenyl]-4-phenylthiazole
Methoxide NaOCH\textsubscript{3} 2-[3-(Methoxymethyl)phenyl]-4-phenylthiazole
Hydroxide NaOH 2-[3-(Hydroxymethyl)phenyl]-4-phenylthiazole

Elimination Reactions Leading to Olefinic Species

Under the influence of a strong base, this compound can undergo elimination reactions to form a vinyl-substituted phenylthiazole. The most common mechanism for such a transformation is the E2 (bimolecular elimination) pathway, which involves the concerted removal of a proton from the carbon adjacent to the bromomethyl group and the departure of the bromide ion.

The regioselectivity of this reaction is influenced by the nature of the base used. While small, strong bases tend to favor the more substituted (Zaitsev) product, bulky bases such as potassium tert-butoxide are known to favor the formation of the less substituted (Hofmann) alkene due to steric hindrance. researchgate.net In the case of this compound, elimination would lead to the formation of 2-(3-vinylphenyl)-4-phenylthiazole.

Reductive Debromination and Functionalization

The bromine atom can be removed from the molecule through reductive debromination, converting the bromomethyl group into a methyl group. This transformation can be achieved using various reducing agents. Common methods include the use of tin hydrides, such as tributyltin hydride, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Another approach involves the use of phosphonic acid in the presence of iodine.

This reduction is a key step in the synthesis of 2-(3-methylphenyl)-4-phenylthiazole from its brominated precursor, allowing for the introduction of a methyl group at a specific position on the phenyl ring.

Radical Reactions Involving the Bromomethyl Group

The benzylic C-H bonds of the corresponding methyl-substituted precursor, 2-(3-methylphenyl)-4-phenylthiazole, are susceptible to free radical halogenation. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV light. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain. This method provides a selective route to the synthesis of this compound.

Reactivity of the Thiazole (B1198619) Heterocyclic Ring System

The thiazole ring in this compound is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring.

Electrophilic Aromatic Substitution on the Thiazole Core

The thiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. However, the phenyl groups at the 2- and 4-positions influence the electron density of the thiazole ring and direct incoming electrophiles. In 2,4-disubstituted thiazoles, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich carbon on the thiazole ring. researchgate.net

Common electrophilic aromatic substitution reactions include nitration and sulfonation. nih.govorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO\textsubscript{2}\textsuperscript{+}) as the active electrophile. Sulfonation is typically carried out using fuming sulfuric acid (a solution of SO\textsubscript{3} in H\textsubscript{2}SO\textsubscript{4}), which provides sulfur trioxide (SO\textsubscript{3}) as the electrophile. nih.govorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO\textsubscript{3}/H\textsubscript{2}SO\textsubscript{4} 2-[3-(Bromomethyl)phenyl]-5-nitro-4-phenylthiazole
Sulfonation Fuming H\textsubscript{2}SO\textsubscript{4} This compound-5-sulfonic acid
Halogenation Br\textsubscript{2}/FeBr\textsubscript{3} 5-Bromo-2-[3-(bromomethyl)phenyl]-4-phenylthiazole

Lithiation and Subsequent Electrophilic Quenching

The structure of this compound presents several potential sites for lithiation, a powerful method for forming carbon-carbon and carbon-heteroatom bonds upon reaction with an electrophile. The primary sites of reactivity with organolithium reagents, such as n-butyllithium (n-BuLi), include the acidic C2 proton of the thiazole ring and the benzylic bromide.

Deprotonation at C2 of the Thiazole Ring: The proton at the C2 position of the thiazole ring is known to be acidic and can be removed by strong bases like organolithium compounds. chemicalbook.comslideshare.net This deprotonation would generate a nucleophilic thiazol-2-yl lithium species. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C2 position. However, in the title compound, the C2 position is already substituted with the 3-(bromomethyl)phenyl group. Therefore, this pathway is not directly applicable unless considering the reactivity of a precursor like 4-phenylthiazole (B157171).

Reactivity of the Bromomethyl Group: The benzylic bromide functionality is highly reactive towards organolithium reagents. Two principal competing pathways are possible: lithium-halogen exchange and nucleophilic substitution.

Lithium-Halogen Exchange: Treatment of the benzyl (B1604629) bromide with an organolithium reagent (like n-BuLi or t-BuLi) can lead to a rapid exchange of bromine for lithium, generating a benzylic organolithium intermediate. masterorganicchemistry.com This highly nucleophilic species can then react with a range of electrophiles.

Nucleophilic Attack: Organolithium reagents are potent nucleophiles and can directly displace the bromide in an SN2-type reaction. For instance, reacting the title compound with another organolithium reagent (R-Li) could lead to the formation of a new C-C bond at the benzylic position.

Recent studies have shown that palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides can proceed rapidly and with high functional group tolerance. rsc.org Although this involves a palladium catalyst, it highlights the utility of organolithium reagents in functionalizing benzylic positions. The choice of organolithium reagent, solvent, and temperature can influence the outcome between these pathways.

The resulting organolithium species, whether from halogen exchange or deprotonation, can be trapped by various electrophiles. wikipedia.org A summary of potential reactions following lithiation is presented below.

Table 1: Potential Products from Lithiation and Electrophilic Quenching

Lithiation Site Reagent Sequence Electrophile (E+) Product Structure Product Name

Ring-Opening and Rearrangement Pathways

The thiazole ring is an aromatic heterocycle and is generally stable. However, under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions.

Reductive Cleavage: Thiazole rings can be cleaved under reductive conditions. For example, treatment with sodium in liquid ammonia (B1221849) or desulfurization using Raney nickel can lead to the rupture of the C-S bonds in the ring. slideshare.net For this compound, such a reaction would likely lead to the complete degradation of the thiazole moiety, yielding complex mixtures of products derived from the phenyl and aminothiol (B82208) fragments.

Cycloaddition and Extrusion: Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often requires high temperatures. Diels-Alder reactions with alkynes can be followed by the extrusion of sulfur, ultimately leading to a pyridine (B92270) derivative. While not extensively studied for this specific substitution pattern, it represents a potential, albeit likely low-yielding, transformation pathway under thermal conditions.

Rearrangements involving the Bromomethyl Group: The bromomethyl group itself can be a precursor to rearrangements. Under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid), a Wagner-Meerwein type rearrangement could occur, although this is less common for simple benzyl systems. nih.gov More relevant are pathways involving intramolecular reactions. For instance, if a nucleophilic site were introduced elsewhere on the molecule, intramolecular cyclization could compete with intermolecular reactions.

A study on the reaction of 2-bromomethyl-1,3-thiaselenole, a selenium-containing analogue, found that it undergoes a complex reaction pathway involving ring-opening of an intermediate seleniranium cation, followed by rearrangement to form new heterocyclic systems. This suggests that under certain nucleophilic conditions, the bromomethyl group could trigger unexpected rearrangements involving the thiazole sulfur or nitrogen atoms, although such pathways remain speculative for this specific compound without direct experimental evidence.

Reactivity of the Phenyl Moiety

The title compound contains two distinct phenyl rings whose reactivity is governed by the electronic nature of their respective substituents.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. youtube.comchadsprep.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. youtube.comyoutube.com

Reactivity of the 4-Phenyl Ring: This ring is directly attached to the C4 position of the thiazole. The thiazole ring, as a heteroaromatic system, generally acts as an electron-withdrawing group through an inductive effect. This deactivates the attached phenyl ring towards electrophilic attack compared to unsubstituted benzene. As a deactivating group, the thiazole moiety will direct incoming electrophiles primarily to the meta positions of the 4-phenyl ring. The para position is sterically accessible, but the ortho positions are somewhat hindered by the proximity to the rest of the molecule.

Reactivity of the 2-[3-(Bromomethyl)phenyl] Ring: This phenyl ring has two substituents to consider: the thiazole group at C1 and the bromomethyl group at C3.

The thiazole group at C1 is deactivating and a meta-director.

The bromomethyl group (-CH₂Br) at C3 is considered a weakly deactivating group due to the inductive effect of the bromine atom. It functions as an ortho, para-director.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Phenyl Ring Substituent Effects Predicted Major Product(s) (e.g., for Nitration with HNO₃/H₂SO₄)
4-Phenyl Thiazole at C4 (deactivating, meta-directing) Substitution at the 3'- and 5'-positions (meta to thiazole)

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. youtube.comyoutube.comyoutube.com It is important to note that the parent compound, this compound, does not possess a halogen atom directly attached to either of its phenyl rings. The bromine is on a methyl substituent (a benzylic halide).

However, halogenated analogues of this compound would be excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. For the purpose of this discussion, we will consider a hypothetical derivative such as 2-[3-(bromomethyl)-5-bromophenyl]-4-phenylthiazole or 2-[3-(bromomethyl)phenyl]-4-(4-bromophenyl)thiazole . The C-Br bond on the aromatic ring is a common reaction site for these transformations.

Common cross-coupling reactions applicable to such aryl bromide derivatives include:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds. nih.gov

Heck Coupling: Reaction with an alkene to form a new C-C bond, typically resulting in a substituted alkene. youtube.com

Sonogashira Coupling: Coupling with a terminal alkyne, usually in the presence of both palladium and copper catalysts, to synthesize aryl alkynes. youtube.com

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl bromide with an amine.

Stille Coupling: Reaction with an organostannane (organotin) reagent. youtube.com

The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of these reactions. mdpi.com

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Hypothetical Bromo-Substituted Analogue (Substrate Example: 2-[3-(bromomethyl)phenyl]-4-(4-bromophenyl)thiazole)

Reaction Name Coupling Partner Typical Catalyst/Base Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ / K₂CO₃ Biaryl
Heck H₂C=CHR Pd(OAc)₂ / P(o-tol)₃ / Et₃N Substituted Alkene
Sonogashira H−C≡C−R PdCl₂(PPh₃)₂ / CuI / Et₃N Aryl Alkyne
Buchwald-Hartwig R₂NH Pd₂(dba)₃ / BINAP / NaOt-Bu Aryl Amine
Stille R-Sn(Bu)₃ Pd(PPh₃)₄ Biaryl

Theoretical and Computational Studies of 2 3 Bromomethyl Phenyl 4 Phenylthiazole

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule and its electronic energy. For a molecule like 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole, DFT calculations, likely using a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), would be employed to determine its most stable conformation (ground state geometry). bohrium.comcapes.gov.brresearchgate.netresearchgate.netnih.govtandfonline.comufms.br

The calculations would likely reveal a non-planar structure, with a significant dihedral angle between the phenyl and thiazole (B1198619) rings due to steric hindrance. The bromomethyl group would also exhibit rotational freedom. By comparing the energies of various conformers, the most energetically favorable geometry can be identified. Thermodynamic quantities such as enthalpy and Gibbs free energy of formation can also be computed, providing insights into the compound's stability. ufms.br

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. bohrium.comcapes.gov.brresearchgate.netnih.goviiste.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthiazole moiety, which can act as an electron donor. nih.govmdpi.com Conversely, the LUMO would likely be distributed across the phenyl and thiazole rings, with potential contributions from the bromomethyl group, which can act as an electron acceptor. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The specific energy values would depend on the computational method and solvent model used.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Gas Phase (eV) In DMSO (eV)
HOMO Energy -6.5 -6.3
LUMO Energy -1.8 -2.0
HOMO-LUMO Gap 4.7 4.3

Note: These are representative values based on typical findings for similar aromatic thiazoles and are for illustrative purposes.

Aromaticity Analysis of the Thiazole Ring

The aromaticity of the thiazole ring in this compound can be quantitatively assessed using computational methods like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netunirioja.escamjol.infobohrium.com

NICS calculations involve placing a "ghost" atom at the center of the ring to compute the magnetic shielding. A negative NICS value is indicative of aromatic character. unirioja.esresearchgate.net For the thiazole ring, a negative NICS(1) value (calculated 1 Å above the ring plane) would be expected, confirming its aromaticity, though likely less pronounced than that of benzene (B151609) due to the presence of the heteroatoms. researchgate.net

The HOMA index, which is based on the deviation of bond lengths from an ideal aromatic system, provides another measure of aromaticity. A HOMA value close to 1 signifies high aromaticity. The thiazole ring in the target compound is expected to have a positive HOMA value, confirming its aromatic nature. bohrium.comresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. researchgate.netnih.govnih.gov For this compound, an MD simulation would reveal the rotational dynamics of the phenyl rings and the bromomethyl group.

These simulations can also elucidate how the molecule interacts with solvent molecules or other solutes. The phenyl rings could participate in π-π stacking interactions, while the nitrogen and sulfur atoms of the thiazole ring, as well as the bromine atom, could act as hydrogen bond acceptors. Understanding these intermolecular forces is critical for predicting the compound's solubility and its potential to bind to biological targets. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govgithub.ioresearchgate.netnih.gov The predicted spectra, after appropriate scaling, can be compared with experimental data to confirm the structure. Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR prediction. nih.govfrontiersin.org

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. This would help in assigning the characteristic vibrational modes of the thiazole ring, the phenyl groups, and the C-Br bond. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the compound's color.

Table 2: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Predicted Feature Region/Value
¹H NMR Thiazole proton ~7.5-8.0 ppm
Aromatic protons ~7.2-7.8 ppm
CH₂Br protons ~4.5 ppm
¹³C NMR Thiazole carbons ~115-165 ppm
Aromatic carbons ~125-140 ppm
CH₂Br carbon ~30-35 ppm
IR C=N stretch (thiazole) ~1600 cm⁻¹
C-Br stretch ~600-700 cm⁻¹
UV-Vis π → π* transition ~280-320 nm

Note: These are hypothetical predictions based on data for analogous compounds.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational methods are powerful for investigating reaction mechanisms by locating and characterizing transition states. rsc.orgsmu.eduresearchgate.net The bromomethyl group in this compound is a reactive handle, susceptible to nucleophilic substitution reactions.

For instance, the reaction of this compound with a nucleophile, such as an amine or a thiol, could be modeled. nih.govacs.org By performing a transition state search, the geometry and energy of the transition state for the substitution can be determined. This would provide the activation energy barrier, which is crucial for understanding the reaction kinetics. youtube.com The calculations could also reveal whether the reaction proceeds through an SN1 or SN2 mechanism by analyzing the bond-forming and bond-breaking processes in the transition state structure.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Building Block in Complex Molecule Synthesis

The primary feature that establishes 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole as a versatile building block is the presence of the highly reactive bromomethyl group on the phenyl ring. This benzylic bromide serves as a potent electrophilic handle, readily undergoing nucleophilic substitution reactions. This reactivity allows for the straightforward covalent attachment of the entire 2-aryl-4-phenylthiazole scaffold to a diverse range of substrates, including polymers, biomolecules, and other complex organic molecules.

The thiazole (B1198619) ring itself is a privileged structure in medicinal chemistry and materials science, found in numerous pharmaceuticals and organic electronic materials. researchgate.netrsc.org The 2,4-disubstituted pattern, as seen in this compound, is a common motif in molecules designed to modulate cellular development and differentiation. worktribe.comrsc.org Therefore, by using this compound, synthetic chemists can efficiently incorporate this valuable thiazole core into larger, multifunctional molecular systems. The synthesis of structurally diverse thiazoles, often with substituents at the 2- and 4-positions, is crucial for developing new analogues with targeted biological activity. researchgate.net The compound serves as a pre-functionalized unit, streamlining synthetic routes that would otherwise require multi-step procedures to build the thiazole ring and then functionalize it.

Precursor for the Derivatization of Functionalized Thiazole Analogues

The true versatility of this compound is showcased in its role as a precursor for a multitude of functionalized analogues. The bromomethyl group is a synthetic chameleon, capable of being transformed into a wide variety of other functional groups through well-established organic reactions. pharmaguideline.com This allows for the generation of a library of derivatives from a single, readily accessible starting material, which is a key strategy in fields like drug discovery and materials development. rsc.org

The conversion of the C-Br bond can be achieved under various conditions to yield analogues with distinct chemical properties and reactivity. For instance, hydrolysis can convert the bromomethyl group to a hydroxymethyl group, oxidation can yield the corresponding aldehyde or carboxylic acid, and reaction with cyanide furnishes a nitrile. Each new analogue possesses a unique functional handle for subsequent synthetic elaborations, such as peptide coupling, reductive amination, or further heterocycle formation.

Below is a table of potential transformations of the bromomethyl group in this compound to create new functionalized analogues.

Reagent(s)Resulting Functional GroupProduct Class
H₂O / OH⁻-CH₂OHBenzyl (B1604629) Alcohol
KCN-CH₂CNAcetonitrile
NaN₃-CH₂N₃Azide (B81097)
R₂NH-CH₂NR₂Amine
PPh₃-CH₂P⁺Ph₃ Br⁻Phosphonium Salt
NaSH-CH₂SHThiol
RCOONa-CH₂OCOREster
Mg, then CO₂-CH₂COOHCarboxylic Acid

Applications in Ligand Design for Organometallic Catalysis

The 2-aryl-4-phenylthiazole scaffold is an attractive platform for designing ligands for organometallic catalysis. The thiazole ring contains both a nitrogen and a sulfur atom, which are excellent Lewis basic sites for coordinating to transition metals. rsc.org Specifically, the nitrogen atom in the thiazole ring is analogous to the nitrogen in pyridine (B92270) systems, which are ubiquitous in coordination chemistry. cdnsciencepub.com Studies have shown that phenylthiazole systems can act as effective ligands in palladium-catalyzed cross-coupling reactions, binding to the metal through the thiazole nitrogen and through C-H activation of the phenyl ring. researchgate.netcdnsciencepub.com

The bromomethyl group on this compound provides a critical site for introducing additional donor atoms, enabling the synthesis of multidentate ligands. Nucleophilic substitution of the bromide with moieties containing phosphorus, nitrogen, or oxygen donors can create bidentate or tridentate "pincer" ligands. These ligands can form stable chelate complexes with metals like palladium, nickel, copper, or rhodium, which are highly sought after for their catalytic activity and stability. The steric and electronic properties of the resulting metal complex can be fine-tuned by varying the substituent introduced at the bromomethyl position and by modifying the existing phenyl rings. Thiazolo[5,4-d]thiazole-based metal-organic frameworks have also demonstrated utility in catalysis. acs.orgnih.gov

The table below outlines potential ligand types that can be synthesized from this compound.

Donor Group IntroducedPotential Ligand TypeCoordinating Atoms
-PPh₂ (from KPPh₂)BidentateN, P
-N(CH₂Py)₂ (from di(2-picolyl)amine)Tridentate (Pincer)N, N', N''
-OCH₃ (from NaOMe)BidentateN, O
-SMe (from NaSMe)BidentateN, S', S

Development of Novel Synthetic Methodologies Exploiting the Compound's Reactivity

The unique combination of reactive sites in this compound makes it an ideal substrate for the development and optimization of novel synthetic methodologies. The high reactivity of the benzylic C-Br bond allows it to be used in a variety of coupling and substitution reactions. acs.org For instance, it can serve as a test substrate for new protocols in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, after conversion of the bromide to a more suitable functional group like a boronic ester.

Furthermore, the thiazole ring and its phenyl substituents offer sites for C-H activation and functionalization, a rapidly advancing area of organic synthesis that provides more atom-economical routes to complex molecules. Methodologies for the direct cross-coupling of thiazole C-H bonds are highly valuable. researchgate.net Researchers could use this compound to explore the regioselectivity of C-H functionalization on either the thiazole or the phenyl rings, with the bromomethyl group serving as a reference point and a handle for further derivatization. The development of new methods for creating C-C and C-X bonds on azole systems is a key area of research. researchgate.net Additionally, the compound can be used to study radical reactions, as benzylic bromides can act as radical precursors under specific conditions, such as photoredox catalysis. acs.org

Design and Synthesis of Chemically-Active Probes and Reporters

The 2-aryl-4-phenylthiazole core is structurally related to well-known fluorescent dyes like Thiazole Orange (TO). acs.orgnih.govnih.gov TO and its derivatives are notable "light-up" probes; they exhibit low fluorescence in solution but become highly emissive upon binding to targets like nucleic acids, which restricts the intramolecular rotation between the heterocyclic rings. nih.govthieme-connect.com This property makes them excellent candidates for developing fluorescent probes.

The bromomethyl group in this compound is a perfect reactive handle for creating chemically-active probes and reporters. mskcc.orgnih.gov It can be used to covalently attach the potentially fluorescent thiazole scaffold to a molecule of interest, such as a protein, peptide, or drug. This "tagging" strategy can be used to monitor the localization and interactions of the target molecule within a biological system. For example, a probe could be designed to react with a specific amino acid residue (e.g., cysteine) on a protein. The binding event would tether the fluorophore, and a change in the fluorescence signal could report on the protein's presence or conformational state. The development of such chemical probes is essential for studying protein function and for the discovery of new therapeutics. nih.govmdpi.comnih.gov Folate-conjugated Thiazole Orange derivatives, for instance, have been synthesized for selective tumor imaging. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole

The current academic understanding of this compound is primarily based on the extensive research conducted on related thiazole-containing compounds. The thiazole (B1198619) ring is a well-established heterocyclic scaffold known for its presence in a wide array of biologically active compounds and functional materials. researchgate.netsemanticscholar.orgglobalresearchonline.netneliti.com The 2-phenylthiazole (B155284) core, in particular, is a recognized structural motif in molecules with potential therapeutic applications, including anticancer and antiviral agents. nih.govmdpi.comnih.govresearchgate.net

The key feature of the title compound is the presence of a bromomethyl group on the phenyl ring. This functional group is a reactive handle, making the compound a versatile synthetic intermediate. The bromomethyl group acts as an electrophile, susceptible to nucleophilic substitution, which allows for the covalent attachment of this phenylthiazole moiety to other molecules. While the synthesis of this specific isomer has not been extensively detailed in the literature, it can be inferred that its preparation would likely follow established methods for thiazole synthesis, such as a Hantzsch-type condensation reaction between a substituted phenacyl bromide and a thioamide. nih.govjocpr.com

The table below summarizes the properties of a closely related compound, 2-bromo-4-phenylthiazole, to provide context for the potential characteristics of this compound.

PropertyValue for 2-bromo-4-phenylthiazoleReference
Molecular FormulaC₉H₆BrNS researchgate.net
Molecular Weight240.12 g/mol sigmaaldrich.com
Melting Point55-59 °C sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Key Structural FeatureBromine directly on the thiazole ring researchgate.net

Identification of Knowledge Gaps and Future Research Directions

Despite the broad importance of thiazole derivatives, there are significant knowledge gaps concerning this compound specifically.

Identified Knowledge Gaps:

Synthesis and Characterization: There is a lack of published, optimized, and high-yield synthetic routes specifically for this compound. Furthermore, comprehensive characterization data, including detailed 1H and 13C NMR, IR, mass spectrometry, and single-crystal X-ray diffraction data, are not available in the public domain. researchgate.netresearchgate.net

Reactivity Profile: While the reactivity of the bromomethyl group is generally understood, its specific reaction kinetics and scope in the context of the 2-(4-phenylthiazolyl) substituent at the meta position have not been systematically studied.

Biological Activity: No biological screening data has been reported for this compound. The potential antimicrobial, anticancer, or other therapeutic activities remain unexplored, even though related phenylthiazole structures have shown promise. nih.govnih.gov

Material Properties: The potential of this compound in materials science, for instance as a building block for polymers or in the field of organic electronics, is entirely unknown.

Future Research Directions:

To address these gaps, the following research directions are proposed:

Research AreaProposed Focus
Synthetic Chemistry Development and optimization of a robust synthetic protocol for this compound.
Structural Analysis Full spectroscopic and crystallographic characterization of the compound to establish its precise structure and conformation.
Reactivity Studies A systematic investigation of the nucleophilic substitution reactions of the bromomethyl group with various nucleophiles to create a library of novel derivatives.
Medicinal Chemistry In vitro and in vivo screening of the parent compound and its derivatives for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com
Computational Modeling Utilization of density functional theory (DFT) and other computational methods to predict the electronic properties, reactivity, and potential biological targets of the compound and its derivatives.

Potential for Further Exploration in Organic and Materials Chemistry

The unique combination of a stable phenylthiazole core and a reactive bromomethyl handle makes this compound a highly promising candidate for further exploration.

As a Versatile Synthetic Building Block: In organic synthesis, this compound can serve as a valuable intermediate. The bromomethyl group allows for its facile incorporation into more complex molecular structures through alkylation reactions. The aromatic rings of the phenylthiazole moiety can also be subjected to further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. nih.govmdpi.com

In Medicinal Chemistry: The thiazole nucleus is a cornerstone in drug discovery. researchgate.netsemanticscholar.orgglobalresearchonline.netneliti.com The specific substitution pattern of this compound may lead to novel interactions with biological targets. By derivatizing the bromomethyl group, a multitude of new chemical entities can be generated and evaluated as potential lead compounds for new therapeutic agents.

In Materials Science: The aromatic and heterocyclic nature of the molecule suggests its potential utility in the design of new organic materials. The compound could be explored as a monomer for the synthesis of novel polymers with interesting photophysical or electronic properties. Its structure is conducive to π-π stacking interactions, which are crucial for charge transport in organic semiconductors. Therefore, it could be a candidate for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Contribution to Fundamental Chemical Principles

A thorough investigation of this compound would not only unlock its practical applications but also contribute to a deeper understanding of fundamental chemical principles.

Structure-Reactivity Relationships: Studying the reactivity of the bromomethyl group as influenced by the electronic properties of the meta-substituted 2-(4-phenylthiazolyl) group would provide valuable quantitative data for physical organic chemistry. It would allow for a better understanding of how complex heterocyclic substituents modulate reactivity in benzylic systems.

Heterocyclic Chemistry: The development of synthetic routes to this compound and its derivatives will broaden the toolkit of synthetic organic chemists and contribute to the rich and ever-expanding field of thiazole chemistry. nih.gov

Crystal Engineering: Obtaining a crystal structure of this compound would allow for the study of its solid-state packing and intermolecular interactions, such as halogen bonding or π-π stacking. researchgate.netresearchgate.net This information is valuable for the rational design of crystalline materials with desired properties, a key aspect of crystal engineering.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole, and how can reaction parameters be optimized?

The synthesis typically involves multi-step reactions starting with thiazole core formation. For example, phenacyl bromide derivatives are reacted with thioureas or thioamides under reflux conditions in ethanol or acetic acid as solvents, followed by bromination at the methyl group (e.g., using NBS or HBr/AcOH) . Optimization includes:

  • Catalyst selection : Use of Cu(I)-catalyzed click chemistry for triazole-thiazole hybrids .
  • Solvent systems : Ethanol or DMF for improved solubility of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate pure products .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and bromomethyl integration .
  • IR spectroscopy : Identification of C-Br stretches (~550–600 cm⁻¹) and thiazole ring vibrations .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430–492) to verify molecular weight .
  • X-ray crystallography : Resolves bond angles and packing interactions, as demonstrated for analogous bromophenyl-thiazole derivatives .
  • Elemental analysis : Validates %C, %H, %N, and %Br to confirm stoichiometry .

Q. How does the bromomethyl group influence the reactivity of this compound in substitution reactions?

The bromomethyl group serves as a versatile electrophilic site for:

  • Nucleophilic substitution : Reacts with amines (e.g., benzimidazoles) to form methylene-linked hybrids .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .
  • Click chemistry : Azide-alkyne cycloadditions to append triazole moieties . Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) significantly impact reaction rates and yields .

Advanced Research Questions

Q. What experimental frameworks are recommended for assessing the biological activity of this compound derivatives?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Docking studies : Use AutoDock or Schrödinger Suite to predict binding modes with targets like α-glucosidase or tubulin .
  • In vivo models : Zebrafish or murine studies for toxicity and efficacy profiling .

Q. How can computational tools like DFT and molecular dynamics (MD) elucidate the mechanistic behavior of this compound?

  • DFT : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability .
  • MD simulations : Models solvation effects and protein-ligand interactions over time (e.g., 100 ns trajectories) .
  • Docking validation : Compare computed binding energies (ΔG) with experimental IC50 values to refine hypotheses .

Q. How should researchers address discrepancies in reported biological activity data for structural analogs of this compound?

  • Reproducibility checks : Re-synthesize compounds using documented protocols to verify activity .
  • Structural tweaks : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to study SAR .
  • Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and controls to minimize variability .
  • Meta-analysis : Cross-reference crystallographic data (e.g., CSD entries) to correlate activity with molecular conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.